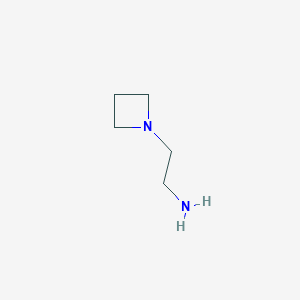

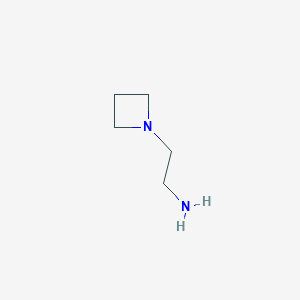

2-(Azetidin-1-yl)ethan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHYLJLIMZMKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314990 | |

| Record name | 1-Azetidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795299-77-3 | |

| Record name | 1-Azetidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795299-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azetidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Azetidin-1-yl)ethan-1-amine is a diamine containing a four-membered azetidine ring. This structural motif is of growing interest in medicinal chemistry due to the unique conformational constraints and physicochemical properties imparted by the strained azetidine ring. This document provides a comprehensive overview of the known chemical properties, available synthesis strategies, and safety information for this compound. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for its potential application in research and drug discovery.

Chemical Properties

This compound, with the chemical formula C₅H₁₂N₂, is a liquid at room temperature. Its core structure consists of an ethylamine chain attached to the nitrogen atom of an azetidine ring. The presence of two nitrogen atoms, a primary amine and a tertiary amine within the azetidine ring, dictates its basicity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| CAS Number | 795299-77-3 | [2] |

| Appearance | Liquid | |

| Predicted Boiling Point | 155.1 ± 8.0 °C | [3] (Predicted) |

| Predicted Density | 0.969 ± 0.06 g/cm³ | [3] (Predicted) |

| Predicted pKa | 9.62 ± 0.10 | [3] (Predicted) |

| Predicted XlogP | -0.3 | [3] |

| Storage Temperature | Refrigerator (2-8°C) |

Synthesis

A plausible synthetic route could involve the reaction of azetidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) in the presence of a base to facilitate the N-alkylation. The primary amine of the ethylamine moiety would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions, which would then be removed in a final step.

Another potential strategy is the reductive amination of an azetidine-containing aldehyde or ketone with ammonia or a protected amine equivalent.

The synthesis of related azetidin-2-one derivatives often involves the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[4] However, this method is for the synthesis of the lactam and not the saturated azetidine amine.

A general workflow for a potential synthesis is outlined below.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the surveyed literature. However, predicted mass spectrometry data and general characteristics for related compounds can provide an indication of the expected spectral features.

Mass Spectrometry: Predicted mass spectral data suggests the following adducts and their corresponding m/z values:

-

[M+H]⁺: 101.10733

-

[M+Na]⁺: 123.08927

-

[M-H]⁻: 99.092774

-

[M]⁺: 100.09950[3]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the ethylamine chain. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons bonded to the nitrogen atoms will be deshielded compared to simple alkanes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and N-H bending vibrations would also be present.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is primarily governed by the nucleophilicity of its primary and tertiary amine groups. The primary amine can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The tertiary amine within the azetidine ring can also participate in reactions such as quaternization.

The azetidine ring itself is a valuable scaffold in medicinal chemistry. Its strained four-membered ring structure provides conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[5] The incorporation of an azetidine moiety can also influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Azetidine-containing compounds have been investigated for a wide range of biological activities.[6]

While no specific biological targets or mechanisms of action have been reported for this compound, its structural features suggest it could be a useful building block in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for the introduction of diverse substituents, making it a versatile scaffold for creating chemical libraries for high-throughput screening.

Safety and Handling

This compound is classified as a hazardous substance. The available safety data indicates the following hazards:

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Serious eye damage | H318: Causes serious eye damage |

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and drug discovery. While a comprehensive experimental dataset for its chemical and biological properties is currently lacking in the public domain, this guide consolidates the available information. Further research is warranted to fully characterize this compound, including the development of detailed and optimized synthetic protocols, thorough spectroscopic analysis, and exploration of its biological activity. Such studies would provide a more complete understanding of its potential applications for researchers and drug development professionals.

Experimental Protocols

As no specific, detailed experimental protocols for the synthesis or analysis of this compound were found in the surveyed literature, this section cannot be completed. Researchers should refer to general methods for the synthesis and characterization of N-substituted azetidines and adapt them accordingly. For instance, a general procedure for the synthesis of azetidin-2-ones involves the reaction of an imine with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as 1,4-dioxane.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization.[1] Spectroscopic characterization would then be performed using techniques like FT-IR, ¹H NMR, and ¹³C NMR.[1]

Mandatory Visualizations

Due to the lack of specific information on signaling pathways or detailed experimental workflows directly involving this compound, no relevant diagrams can be generated at this time. The provided synthesis workflow diagram is a generalized representation based on common organic chemistry principles.

References

An In-depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine (CAS 795299-77-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-(Azetidin-1-yl)ethan-1-amine is limited. This guide provides a comprehensive overview based on available information for the compound and closely related analogues. Methodologies and potential applications are presented to facilitate further research and development.

Introduction

This compound, with CAS number 795299-77-3, is a bifunctional organic molecule featuring a strained four-membered azetidine ring and a primary aminoethyl side chain. The azetidine motif is of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1] The presence of a primary amine provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of novel chemical entities for drug discovery.

This technical guide aims to provide a detailed overview of the available chemical and physical properties of this compound, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications in drug development, supported by the known biological activities of structurally related azetidine derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 795299-77-3 | [2] |

| Molecular Formula | C₅H₁₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| IUPAC Name | 2-(azetidin-1-yl)ethanamine | [2] |

| Synonyms | 2-(1-Azetidinyl)ethanamine | |

| Physical Form | Liquid | |

| Predicted XlogP | -0.3 | [3] |

| SMILES | C1CN(C1)CCN | [3] |

| InChI | InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | [3] |

| InChIKey | RIHYLJLIMZMKTQ-UHFFFAOYSA-N | [3] |

Predicted Collision Cross Section (CCS) Data (calculated using CCSbase): [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 101.10733 | 120.2 |

| [M+Na]⁺ | 123.08927 | 125.3 |

| [M-H]⁻ | 99.092774 | 121.6 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible and commonly employed synthetic route for N-alkylation of azetidine can be proposed. This method involves the reaction of azetidine with a suitably protected 2-haloethylamine, followed by deprotection.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

N-Alkylation: To a solution of azetidine in a suitable aprotic solvent (e.g., acetonitrile or DMF), a base such as potassium carbonate or triethylamine is added. A solution of an N-protected 2-haloethylamine (e.g., N-Boc-2-bromoethylamine) in the same solvent is then added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected intermediate, N-Boc-2-(azetidin-1-yl)ethan-1-amine.

-

Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. The mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH solution) and the free amine extracted with an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The azetidine ring can serve as a rigid core to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to high-affinity interactions with biological targets. The primary amine allows for the facile introduction of a wide range of functionalities through amide bond formation, reductive amination, or other amine-based chemistries.

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active azetidine derivatives suggests potential for its use in the development of inhibitors for various targets.

Workflow for Utilizing this compound in Drug Discovery:

Caption: Drug discovery workflow using the target compound.

Potential Involvement in Signaling Pathways

Although direct evidence is lacking for this compound, other azetidine-containing molecules have been shown to modulate key signaling pathways implicated in various diseases. This suggests that derivatives of the title compound could be designed to target similar pathways.

Hypothetical Targeting of a Kinase Signaling Pathway:

Many kinase inhibitors incorporate a nitrogen-containing heterocycle that forms a key hydrogen bond with the hinge region of the kinase domain. The azetidine nitrogen in a derivative of this compound could potentially serve this role.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a promising yet under-characterized building block for medicinal chemistry and drug discovery. Its combination of a strained azetidine ring and a reactive primary amine offers significant potential for the synthesis of diverse compound libraries. While a lack of published experimental data necessitates a degree of hypothetical analysis, the established importance of the azetidine scaffold in bioactive molecules strongly suggests that this compound could be a valuable starting point for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug development.

References

- 1. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine

This technical guide provides a detailed overview of the chemical properties, synthesis, and a representative analytical workflow for 2-(Azetidin-1-yl)ethan-1-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs which are often incorporated into novel therapeutic agents.

| Property | Value |

| Molecular Formula | C5H12N2[1][2][3][4] |

| Molecular Weight | 100.16 g/mol [1][3][4][5] |

| IUPAC Name | 2-(azetidin-1-yl)ethanamine[1] |

| CAS Number | 795299-77-3[1][3][4][5] |

Experimental Protocols

General Synthesis of this compound:

A common synthetic route to this compound involves the reaction of azetidine with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection. A representative procedure is outlined below:

Step 1: N-Alkylation of Azetidine

-

To a solution of azetidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), is added a base, typically potassium carbonate (K2CO3, 2.0 eq) or triethylamine (TEA, 1.5 eq).

-

2-Bromoethylamine hydrobromide (1.1 eq) or a similarly protected 2-haloethylamine derivative is added portion-wise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

Step 2: Deprotection (if necessary)

-

If a protected amine was used (e.g., Boc-protected), the crude product from Step 1 is dissolved in a suitable solvent for deprotection. For a Boc group, this is typically a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The deprotection reaction is stirred at room temperature until complete, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, often with the addition of a small percentage of ammonium hydroxide to prevent streaking.

-

Alternatively, purification can be achieved by distillation under reduced pressure.

-

The purified fractions are combined, and the solvent is evaporated to yield the final product.

Analytical Workflow for Characterization:

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

Caption: Figure 1: Analytical Workflow for this compound Characterization.

Signaling Pathway Context

While this compound is a building block and not typically a final drug, its derivatives are often designed to interact with specific biological targets. For instance, a hypothetical derivative could be an antagonist for a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified GPCR signaling pathway that such a derivative might inhibit.

Caption: Figure 2: Hypothetical GPCR Inhibition by a Derivative.

References

2-(Azetidin-1-yl)ethan-1-amine IUPAC name and structure

An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and the broader context of the biological activities associated with the azetidine scaffold.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity through standardized nomenclature and structural representation.

IUPAC Name: The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-(azetidin-1-yl)ethanamine [1][2].

Synonyms: It is also known in literature and commercial catalogs as 2-(1-azetidinyl)ethanamine.

Chemical Structure: The molecule consists of a four-membered azetidine ring linked through its nitrogen atom to an ethylamine substituent.

The two-dimensional structure is depicted as follows:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical and identifying properties of this compound is presented in the table below. This quantitative data is essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 795299-77-3 | [1][4] |

| Molecular Weight | 100.16 g/mol | [1] |

| Molecular Formula | C₅H₁₂N₂ | [1][2] |

| PubChem CID | 15636950 | [1][2] |

| Monoisotopic Mass | 100.10005 Da | [2] |

| Physical Form | Liquid | |

| Predicted XlogP | -0.3 | [2] |

| Purity | 95-97% | [3] |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from azetidine and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).

Materials and Reagents:

-

Azetidine

-

N-(2-Bromoethyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: N-Alkylation of Azetidine

-

To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL/mmol of limiting reagent) in a round-bottom flask, add N-(2-bromoethyl)phthalimide (1.0 equivalent) and potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate, 2-(2-(azetidin-1-yl)ethyl)isoindoline-1,3-dione.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

-

Step 2: Deprotection of the Amine

-

Dissolve the crude or purified intermediate from Step 1 in ethanol (15 mL/mmol).

-

Add hydrazine hydrate (5.0 equivalents) to the solution.

-

Heat the mixture to reflux (approximately 78°C) for 4-6 hours, during which a white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated in the diagram below.

Caption: A proposed two-step workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The azetidine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. While specific biological data for this compound is limited in the provided results, the broader class of azetidine-containing molecules exhibits significant pharmacological properties.

-

Antibacterial Activity: Azetidine derivatives have shown promise as novel antitubercular agents. Certain 1,2,4-substituted azetidines have been found to kill multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolate assembly, a crucial component of the bacterial cell wall[5]. Other azetidin-2-one (β-lactam) derivatives have also been evaluated for their antibacterial and antifungal effects[6][7][8].

-

Enzyme Inhibition: The constrained four-membered ring can act as a pharmacophore that interacts with enzyme active sites. For instance, azetidin-2-one-based molecules have been designed as potent dual inhibitors of histone deacetylases (HDACs) hHDAC6 and hHDAC8, which are targets in cancer therapy[9]. A structurally related compound, N-(2-aminoethyl)-1-aziridineethanamine, has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2), a target relevant to cardiovascular disease and viral infections[10].

-

Diverse Pharmacological Profiles: The azetidin-2-one scaffold is renowned for more than just its antibiotic properties, with research demonstrating activities including anti-inflammatory, anticonvulsant, and anticancer effects[7][8].

The presence of the basic ethylamine side chain on the azetidine ring in this compound makes it a valuable building block for combinatorial chemistry and the development of new therapeutic agents targeting a variety of biological pathways.

Logical Diagram of Azetidine Scaffold Bioactivities

Caption: Key biological activities associated with the azetidine chemical scaffold.

Conclusion

This compound is a structurally simple yet significant molecule, serving as both a subject of physicochemical study and a versatile building block for drug discovery. Its properties are well-defined, and its synthesis is achievable through standard organic chemistry methodologies. The established and diverse biological activities of the broader azetidine class underscore the potential of this and related compounds in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - this compound (C5H12N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [allbiopharm.com]

- 4. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. air.unimi.it [air.unimi.it]

- 10. N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of 2-(Azetidin-1-yl)ethan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Azetidin-1-yl)ethan-1-amine. Due to the limited availability of directly published spectral data for this specific compound, this guide presents estimated chemical shifts and coupling constants based on the analysis of structurally analogous compounds. These estimations provide a robust framework for the interpretation of experimentally acquired spectra. This document also outlines a detailed experimental protocol for obtaining high-quality ¹H and ¹³C NMR data for small organic amines.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the azetidine ring and the ethylamine side chain. The estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These values are predicted for a standard deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Table 1: Estimated ¹H NMR Data for this compound

| Protons | Multiplicity | Estimated δ (ppm) | Estimated J (Hz) |

| H-2', H-4' (Azetidine CH₂) | Triplet | 3.2 - 3.4 | 7.0 - 7.5 |

| H-3' (Azetidine CH₂) | Quintet | 2.1 - 2.3 | 7.0 - 7.5 |

| H-2 (NCH₂) | Triplet | 2.6 - 2.8 | 6.0 - 6.5 |

| H-1 (CH₂NH₂) | Triplet | 2.8 - 3.0 | 6.0 - 6.5 |

| NH₂ | Broad Singlet | 1.5 - 2.5 | - |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. The estimated chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Estimated ¹³C NMR Data for this compound

| Carbon | Estimated δ (ppm) |

| C-2', C-4' (Azetidine CH₂) | 55 - 60 |

| C-3' (Azetidine CH₂) | 15 - 20 |

| C-2 (NCH₂) | 50 - 55 |

| C-1 (CH₂NH₂) | 40 - 45 |

Experimental Protocol for NMR Spectroscopy

This section details a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent can influence chemical shifts.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift calibration.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

3. ¹³C NMR Spectroscopy Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound with atom numbering for NMR correlation and the logical relationships between the different proton and carbon environments.

Caption: Chemical structure of this compound with atom numbering.

Caption: Key ¹H-¹³C and ¹H-¹H correlations in this compound.

Commercial Suppliers and Technical Guide for 2-(Azetidin-1-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(Azetidin-1-yl)ethan-1-amine, a valuable building block in medicinal chemistry. The unique structural properties of the azetidine ring, including its inherent ring strain and three-dimensional geometry, make it a desirable feature in the design of novel therapeutics.[1][2] This guide offers a summary of commercial suppliers, a representative synthesis protocol, and illustrates its potential application in drug discovery workflows and relevant signaling pathways.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and other relevant information.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich (Synthonix) | 795299-77-3 | 97% | Inquire | Synonym: 2-(1-azetidinyl)ethanamine. |

| American Elements | 795299-77-3 | Up to 99.999% | Research and bulk quantities | Can produce to customer specifications.[3] |

| ChemShuttle | 795299-77-3 | Not specified | 1g, 5g, 10g, 25g | Critical intermediate in medicinal chemistry. |

| AK Scientific, Inc. | 795299-77-3 | 95% | 1mg, 5mg, 10mg, 20mg, 50mg, 100mg, 500mg, 1g, 5g, 10g | Long-term storage in a cool, dry place.[4] |

| BLD Pharm | 795299-77-3 | Not specified | Inquire | Available for online orders.[5] |

| Allbio pharm Co., Ltd | 795299-77-3 | 95% | Inquire | Catalog #AF00115.[6] |

| Proactive Molecular Research | 795299-77-3 | 98.0% | 10g | Lead time of 2 weeks.[7] |

| SynQuest Laboratories | 795299-77-3 | Not specified | Inquire | Product Number: 3H30-1-JU.[8] |

Representative Synthesis Protocol

Step 1: N-alkylation of Azetidine with 2-bromoacetonitrile

To a solution of azetidine (1.0 eq) in a suitable solvent such as acetonitrile, is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and 2-bromoacetonitrile (1.1 eq) is added dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(azetidin-1-yl)acetonitrile, is then purified by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

The purified 2-(azetidin-1-yl)acetonitrile (1.0 eq) is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq), is carefully added in portions at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC. The reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the final product, this compound.

Application in Drug Discovery Workflow

The this compound moiety can be incorporated into lead compounds to enhance their pharmacological properties. Azetidine-containing compounds have shown promise as enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[9] The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery program.

Drug discovery workflow utilizing this compound.

Potential Role in Modulating Signaling Pathways

Azetidine derivatives are known to interact with various biological targets, including kinases and GPCRs.[9] For instance, a hypothetical drug candidate containing the this compound moiety could be designed to modulate a G-protein coupled receptor signaling pathway, which is implicated in numerous physiological processes and disease states. The diagram below illustrates a simplified GPCR signaling cascade that could be a target for such a therapeutic agent.

Simplified GPCR signaling pathway.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. americanelements.com [americanelements.com]

- 4. This compound AKSci HTS037354 [aksci.com]

- 5. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 6. This compound [allbiopharm.com]

- 7. proactivemr.com [proactivemr.com]

- 8. CAS 795299-77-3 | 3H30-1-JU | MDL MFCD19205720 | 2-(Azetidin-1-yl)ethylamine | SynQuest Laboratories [synquestlabs.com]

- 9. benchchem.com [benchchem.com]

Navigating the Safety Profile of 2-(Azetidin-1-yl)ethan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Azetidin-1-yl)ethan-1-amine. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe research environment. The following sections detail the compound's properties, associated hazards, and requisite safety measures, including detailed experimental protocols and emergency procedures.

Chemical and Physical Properties

This compound is a liquid organic compound with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 795299-77-3 | [1][2] |

| Molecular Formula | C5H12N2 | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Liquid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are flammability, acute oral toxicity, and the potential for serious eye damage.[1]

| Hazard Classification | GHS Hazard Statement | GHS Pictogram |

| Flammable Liquid | H226: Flammable liquid and vapor | 🔥 |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | ❗ |

| Serious Eye Damage | H318: Causes serious eye damage | corrosive |

Signal Word: Danger[1]

Toxicological and Exposure Data

| Data Point | Value | Notes |

| LD50 (Oral) | Data not available | Classified as harmful if swallowed. |

| LD50 (Dermal) | Data not available | |

| LC50 (Inhalation) | Data not available | |

| Occupational Exposure Limits (OELs) | Not established | No specific PEL, TWA, or TLV has been set for this compound.[8][9][10][11] General guidelines for alkylamines should be followed to minimize exposure.[12] |

Fire and Explosion Hazard Data

As a flammable liquid, this compound poses a significant fire risk. Vapors can form explosive mixtures with air.

| Parameter | Value | Notes |

| Flash Point | Data not available | The compound is classified as a flammable liquid, indicating a flash point below 93°C.[13] |

| Flammability Limits (LEL/UEL) | Data not available | Predictive models can estimate flammability limits, but experimental data is necessary for accuracy.[14] |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam, water spray. | [15] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. | |

| Hazardous Combustion Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx). | [15] |

Experimental Protocols

Adherence to strict experimental protocols is crucial when handling this compound to mitigate the identified risks.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.[16][17]

Caption: Required PPE for handling this compound.

Safe Handling and Storage Protocol

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.[13][18][19]

Caption: Workflow for the safe handling and storage of the compound.

Emergency Spill Response Protocol

Immediate and appropriate action is required in the event of a spill to prevent injury and further contamination.[20][21][22][23]

Caption: Decision-making workflow for spill response.

First Aid Measures

In case of exposure, immediate first aid is critical. Seek medical attention for all routes of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[15][22] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[15] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[22] |

Stability and Reactivity

Understanding the chemical stability and reactivity is essential for safe storage and handling.

| Parameter | Information |

| Reactivity | Reacts with strong oxidizing agents, acids, and chlorinated organic compounds. |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Heat, flames, sparks, and other ignition sources. Incompatible materials. |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. |

Disposal Considerations

Waste generated from this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[24][25][26] Do not dispose of down the drain or in regular trash. Collect in a designated, properly labeled, sealed container for chemical waste.

Conclusion

While this compound is a valuable compound in research and development, its hazardous properties necessitate careful and informed handling. This guide summarizes the critical safety information and protocols to ensure the well-being of laboratory personnel. It is imperative that all users of this compound familiarize themselves with this information and the corresponding Safety Data Sheet (SDS) before commencing any work. The absence of complete quantitative toxicological and physical hazard data underscores the importance of treating this chemical with a high degree of caution.

References

- 1. This compound | 795299-77-3 [sigmaaldrich.cn]

- 2. americanelements.com [americanelements.com]

- 3. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]

- 12. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 14. researchgate.net [researchgate.net]

- 15. trainingrpq.com.au [trainingrpq.com.au]

- 16. gz-supplies.com [gz-supplies.com]

- 17. - Division of Research Safety | Illinois [drs.illinois.edu]

- 18. blog.storemasta.com.au [blog.storemasta.com.au]

- 19. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 23. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 24. ehs.wisc.edu [ehs.wisc.edu]

- 25. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

- 26. Chemical & Hazardous Waste Disposal at IU Indianapolis: IU Indianapolis Waste Management: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

The Ascendancy of Azetidine: A Technical Guide to the Physicochemical Properties of Azetidine Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the rational design of linker moieties is a critical determinant of a drug candidate's ultimate success. Among the diverse array of linkers, small, saturated heterocycles have garnered significant attention for their ability to impart favorable physicochemical properties. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "linker of choice" in numerous drug discovery programs. Its unique conformational constraints and electronic properties offer distinct advantages over more traditional linkers such as piperidine and pyrrolidine. This in-depth technical guide explores the core physicochemical properties of azetidine linkers, providing a comparative analysis, detailed experimental methodologies, and a forward-looking perspective on their application in next-generation therapeutics.

I. Core Physicochemical Properties of Azetidine Linkers: A Comparative Analysis

The compact and strained nature of the azetidine ring bestows upon it a unique set of physicochemical characteristics that can be leveraged to overcome common drug development hurdles. When compared to its larger, more flexible counterparts, the azetidine linker often leads to improvements in metabolic stability, solubility, and lipophilicity, while providing a rigid scaffold that can enhance target engagement.

A. Metabolic Stability: Resisting the Primary Metabolic Scourge

A paramount advantage of incorporating an azetidine linker is the significant enhancement of metabolic stability, primarily through the blockade of N-dealkylation pathways.[1][2] Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, readily oxidize the α-carbons adjacent to the nitrogen in larger rings like piperidine, leading to rapid clearance and reduced in vivo exposure. The inherent ring strain and steric hindrance within the azetidine ring render it a poor substrate for these enzymes.[2]

Table 1: Comparative Metabolic Stability of Azetidine vs. Piperidine Analogues

| Linker Type | Representative Compound | Primary Metabolic Pathway | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |

| Azetidine | Compound X-Aze | Ring oxidation, Glucuronidation | > 60 | < 10 |

| Piperidine | Compound X-Pip | N-dealkylation , Ring oxidation | 15 | 95 |

*HLM: Human Liver Microsomes. Data is illustrative and compiled from multiple sources to demonstrate the general trend.[1][2][3]

B. Lipophilicity and Solubility: A Delicate Balance

The incorporation of an azetidine linker can favorably modulate a compound's lipophilicity (logP) and aqueous solubility. Generally, the replacement of a larger, more lipophilic linker like piperidine with an azetidine moiety can lead to a reduction in logP, which is often desirable for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and in its protonated state, can enhance aqueous solubility.

Table 2: Comparative Lipophilicity and Solubility of Azetidine-Containing Compounds

| Linker Type | Representative Compound | cLogP | Measured logD at pH 7.4 | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Azetidine | Compound Y-Aze | 2.1 | 1.5 | 150 | 75 |

| Piperidine | Compound Y-Pip | 2.8 | 2.2 | 50 | 20 |

| Pyrrolidine | Compound Y-Pyr | 2.5 | 1.9 | 80 | 45 |

*Data is illustrative and based on general trends observed in medicinal chemistry literature.[2][4][5]

C. Conformational Rigidity: Pre-organizing for Potency

The constrained, puckered conformation of the azetidine ring provides a rigid scaffold that can limit the number of accessible conformations of a molecule.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency.[6] In contrast, more flexible linkers like piperidine can adopt multiple conformations, some of which may be non-productive for target engagement.

II. Experimental Protocols for Key Physicochemical Assays

Accurate and reproducible measurement of physicochemical properties is the bedrock of successful drug discovery. The following sections provide detailed methodologies for the key experiments cited in this guide.

A. Determination of Lipophilicity (logP/logD): The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[7]

Methodology:

-

Preparation of Pre-saturated Solvents: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4) and n-octanol. Vigorously mix equal volumes of the PBS and n-octanol in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to this biphasic system.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

B. Solubility Assays: Kinetic and Thermodynamic Measurements

Both kinetic and thermodynamic solubility are important parameters to assess during drug development.[8][9][10]

1. Kinetic Solubility by Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.[1][11][12]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4). This will induce precipitation if the compound's solubility is exceeded.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

2. Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a solid compound in a given solvent.[8][13]

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a glass vial.

-

Addition of Solvent: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and solid compound.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration represents the thermodynamic solubility.

C. In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism by CYP enzymes.[14][15][16][17]

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

-

Thaw pooled human liver microsomes (HLM) on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

-

-

Incubation Mixture:

-

In a 96-well plate, pre-warm the HLM suspension and the test compound (at a final concentration of, for example, 1 µM) at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time-course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The in vitro half-life (t½) is calculated from the slope of the linear regression line (k): t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

III. Mandatory Visualizations: Pathways, Workflows, and Logical Relationships

The following diagrams, generated using the DOT language, provide visual representations of key concepts discussed in this guide.

Caption: Comparative metabolic pathways of piperidine- and azetidine-linked drugs.

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Caption: Impact of linker rigidity on conformational pre-organization and target binding.

IV. Conclusion and Future Perspectives

The azetidine linker has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate physicochemical properties, and enforce conformational rigidity makes it an attractive choice for addressing many of the challenges encountered in drug discovery. As our understanding of the nuanced interplay between linker structure and drug-like properties continues to evolve, we can anticipate even more sophisticated applications of azetidine and other strained ring systems. The future of linker design will likely involve the development of novel, multi-functional azetidine-based linkers that are not merely passive connectors but active contributors to a molecule's therapeutic profile. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of the azetidine linker in the creation of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. medium.com [medium.com]

- 16. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 17. Graphviz [graphviz.org]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary drug discovery. Its inherent ring strain and unique three-dimensional geometry offer a compelling blend of structural rigidity, metabolic stability, and synthetic versatility. This guide provides a comprehensive technical overview of the pivotal role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities across various therapeutic areas, and the experimental methodologies underpinning their evaluation.

Physicochemical and Pharmacokinetic Advantages of the Azetidine Moiety

The compact and strained nature of the azetidine ring imparts several advantageous properties to drug candidates. Its rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and potency.[1] Furthermore, the azetidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for favorable pharmacokinetics.[2]

The incorporation of an azetidine ring can also enhance metabolic stability. For instance, it has been shown to be more resistant to N-dealkylation compared to larger saturated heterocyclic linkers like piperidine, which can lead to a longer half-life and increased drug exposure in vivo.[3]

Therapeutic Applications and Biological Activity

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[4][5] This versatility has made the azetidine scaffold a focal point in the development of novel therapeutics.

Anticancer Agents

Azetidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.[6]

The STAT3 signaling pathway is a critical mediator of cancer cell proliferation and survival, making it an attractive target for therapeutic intervention.[7] Azetidine amides have been developed as potent small-molecule inhibitors of STAT3.[8] The (R)-azetidine-2-carboxamide core is considered a privileged scaffold for potent STAT3 inhibition.[8] Novel azetidine-based compounds have been shown to irreversibly bind to and selectively inhibit STAT3 activity with IC50 values in the sub-micromolar range.[9]

Table 1: In Vitro Inhibitory Potency of Azetidine-Based STAT3 Inhibitors

| Compound ID | Target | IC50 (µM) | Assay Type | Reference(s) |

| 5a | STAT3:STAT3 | 0.55 | EMSA | [4][10] |

| STAT1:STAT3 | 2.61 | EMSA | [4] | |

| STAT1:STAT1 | 12.0 | EMSA | [4] | |

| STAT5:STAT5 | 9.3 | EMSA | [4] | |

| 5o | STAT3:STAT3 | 0.38 | EMSA | [4][10] |

| STAT1:STAT3 | 1.46 | EMSA | [4] | |

| STAT1:STAT1 | >20 | EMSA | [4] | |

| STAT5:STAT5 | >20 | EMSA | [4] | |

| 8i | STAT3:STAT3 | 0.34 | EMSA | [10] |

| H172 (9f) | STAT3 | 0.38 - 0.98 | EMSA | [9][11] |

| STAT1 | >15.8 | EMSA | [9] | |

| STAT5 | >15.8 | EMSA | [9] | |

| H182 | STAT3 | 0.38 - 0.98 | EMSA | [9][11] |

EMSA: Electrophoretic Mobility Shift Assay

Azetidin-2-one analogues of combretastatin A-4 have demonstrated remarkable potency as inhibitors of tubulin polymerization, leading to mitotic catastrophe in cancer cells with IC50 values in the nanomolar range.[6]

Central Nervous System (CNS) Agents

The unique properties of the azetidine scaffold make it particularly suitable for the development of CNS-active drugs, where blood-brain barrier penetration is a key challenge.[10]

Azetidine-based compounds have been explored as conformationally constrained analogues of the neurotransmitter GABA, leading to the discovery of potent inhibitors of GABA transporters (GATs).[8][12] Azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown high potency for GAT-1 inhibition.[12]

Table 2: Inhibitory Potency of Azetidine-Based GABA Uptake Inhibitors

| Compound ID | Target | IC50 (µM) | Assay Type | Reference(s) |

| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 | [³H]GABA Uptake Assay | |

| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 | [³H]GABA Uptake Assay | |

| 12d | GAT-3 | 15.3 ± 4.5 | [³H]GABA Uptake Assay | |

| 18b | GAT-1 | 26.6 ± 3.3 | [³H]GABA Uptake Assay | |

| 18e | GAT-3 | 31.0 ± 4.7 | [³H]GABA Uptake Assay |

Antiviral Agents

Azetidine-containing dipeptides have been investigated as inhibitors of Human Cytomegalovirus (HCMV) replication. The rigid azetidine ring introduces a conformational constraint that appears to be crucial for their antiviral activity.[8]

Table 3: Anti-HCMV Activity of Azetidine-Containing Dipeptides

| Compound ID | EC50 (µM) | Assay Type | Reference(s) |

| (S,S)-1 | 32 | Plaque Reduction Assay | [3] |

| (S,S)-4a | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |

| (R,S)-4a | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |

| (S,S)-4c | Comparable to (S,S)-1 | Plaque Reduction Assay | [3] |

| Ganciclovir | 5.6 | Plaque Reduction Assay | [3] |

Other Therapeutic Areas

The versatility of the azetidine scaffold extends to other therapeutic areas, including the inhibition of Dipeptidyl Peptidase IV (DPP IV) for the treatment of type 2 diabetes and Monoacylglycerol Lipase (MAGL) for neurological and inflammatory disorders.[13][14]

Table 4: Inhibitory Potency of Azetidine-Based Enzyme Inhibitors

| Compound Class | Target | Potency | Reference(s) |

| 2-Cyanoazetidines | DPP IV | IC50 < 100 nM | [13] |

| 2-Ketoazetidines | DPP IV | IC50 < 100 nM | [13] |

| 3-Fluoroazetidines | DPP IV | IC50 < 1 µM | [13] |

| Azetidine Carbamates (e.g., Compound 6) | MAGL | Highly efficient and selective | [14][15] |

| Azetidine-piperazine di-amides (e.g., Compound 6g) | MAGL | Potent, selective, and reversible | [16] |

Pharmacokinetic Profiles of Marketed Azetidine-Containing Drugs

Several azetidine-containing drugs have reached the market, highlighting the successful translation of this scaffold from discovery to clinical use.

Table 5: Pharmacokinetic Parameters of Selected Azetidine-Containing Drugs

| Drug Name | Therapeutic Class | Cmax | Tmax | AUC | t½ | Oral Bioavailability (%) | Reference(s) |

| Azelnidipine | Calcium Channel Blocker | Varies with dose | 2-3 h | Varies with dose | ~10 h | Not specified | [1] |

| Cobimetinib | MEK1/2 Inhibitor | Varies with dose | ~2.4 h | Varies with dose | ~44 h | ~46 | [8] |

| Ximelagatran | Direct Thrombin Inhibitor | Not applicable (prodrug) | 2-3 h (for active metabolite melagatran) | Varies with dose | ~4-5 h | ~20 | [17][18] |

Experimental Protocols

General Synthesis of a Functionalized Azetidine Scaffold: 1-Boc-3-Azetidinone

1-Boc-3-azetidinone is a versatile intermediate for the synthesis of various 3-substituted azetidines.

Protocol:

-

Step 1: Protection of 3-hydroxyazetidine. To a solution of 1-diphenylmethyl-3-hydroxyazetidine in methanol, add 10% palladium on carbon.[19]

-

Step 2: Hydrogenation. Subject the mixture to catalytic hydrogenation at room temperature for approximately 3 hours.[19]

-

Step 3: Filtration. Remove the catalyst by filtration.

-

Step 4: Boc Protection. To the filtrate, add di-tert-butyl dicarbonate and stir at room temperature for 1 hour.[19]

-

Step 5: Concentration. Concentrate the reaction mixture under reduced pressure.

-

Step 6: Purification. Purify the residue by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[19]

-

Step 7: Oxidation. The resulting alcohol can then be oxidized to the corresponding ketone, 1-Boc-3-azetidinone, using standard oxidation protocols (e.g., Swern or Dess-Martin oxidation).

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

Protocol:

-

Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Pre-incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine test compound (or DMSO as a control) for 30 minutes at room temperature.[4][10]

-

Probe Incubation: Add a radiolabeled high-affinity sis-inducible element (hSIE) probe that binds to STAT3 and incubate.[4]

-

Electrophoresis: Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: Visualize the bands by autoradiography and quantify the STAT3:DNA complexes using densitometry software (e.g., ImageJ).[4][10]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[4]

In Vitro [³H]GABA Uptake Assay

Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing the desired GABA transporter (e.g., GAT-1) in 96-well plates and allow them to adhere overnight.[2]

-

Compound Preparation: Prepare serial dilutions of the azetidine test compound in the assay buffer.

-

Assay Performance:

-

Wash the cells with pre-warmed assay buffer.

-

Add the assay buffer containing the test compound or a reference inhibitor. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor (e.g., Tiagabine).

-

Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[2]

-

Initiate uptake by adding assay buffer containing a fixed concentration of [³H]GABA.

-

Incubate for 10-20 minutes at room temperature.[2]

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells.

-

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.[2]

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

Protocol:

-

Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a known titer of HCMV (e.g., 40 PFU/well) and allow the virus to adsorb for 90 minutes at 37°C.[20]

-

Compound Treatment: Remove the viral inoculum and add a semi-solid overlay (e.g., 0.5% methylcellulose) containing serial dilutions of the azetidine test compound or a reference drug (e.g., Ganciclovir).[20]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 7-12 days, with medium changes as required.[13][20]

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.[21]

-

Data Analysis: Count the number of plaques in each well under a microscope. The EC50 value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.[20]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway and Potential Inhibition by Azetidine Derivatives

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[9][22] While specific azetidine-based inhibitors of this pathway are still under extensive investigation, the diagram below illustrates the key components of the pathway, which represent potential targets for such inhibitors.

Caption: p38 MAPK signaling cascade and a potential point of inhibition.

Experimental Workflow for Characterizing Azetidine-Based Inhibitors

The following diagram outlines a typical workflow for the preclinical characterization of a novel azetidine-based inhibitor.

Caption: A generalized workflow for preclinical drug discovery.

Conclusion

The azetidine scaffold has firmly established its position as a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse range of potent and selective modulators of various biological targets. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide array of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. benchchem.com [benchchem.com]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor ximelagatran co-administered with different classes of antibiotics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

A Comprehensive Review of Modern Azetidine Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction